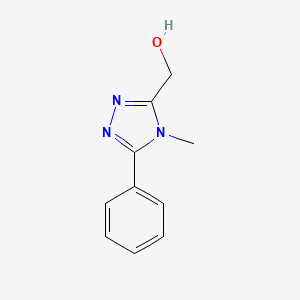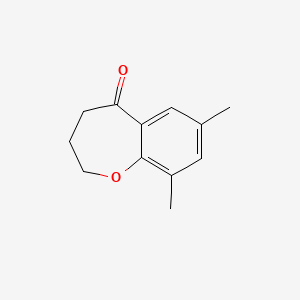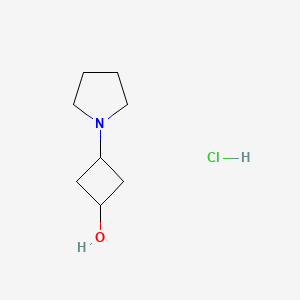
3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride is a synthetic compound . It has a molecular weight of 177.67 . The IUPAC name for this compound is this compound . The compound is usually stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NO.ClH/c10-8-5-7 (6-8)9-3-1-2-4-9;/h7-8,10H,1-6H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Catalytic Enantioselective Synthesis
Azomethine ylides, generated through reactions involving similar pyrrolidine structures, are pivotal in the catalytic enantioselective synthesis of complex organic compounds. These reactions facilitate the construction of five-membered heterocycles and polycyclic products with significant complexity and stereocontrol. The development of these methodologies has profound implications in chemical biology and the synthesis of biologically relevant compounds (Narayan et al., 2014).
Synthetic and Mechanistic Studies
Pyrrolidine-mediated reactions have been explored for the synthesis of cyclopenta[b]pyrroles, offering new avenues for the derivatization into various functional groups. These reactions underscore the versatility of pyrrolidine scaffolds in synthetic chemistry, providing insights into tandem cycloaddition and ring rearrangement mechanisms (Ye et al., 2010).
Cyclic γ-Aminobutyric Acid Analogues
The synthesis of new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues, substituted at the 4-position, illustrates the application of pyrrolidine structures in medicinal chemistry. These compounds have potential implications in neuroscience research and drug development (Petz et al., 2019).
DNA Repair Mechanisms
Research into DNA photolyase, an enzyme that utilizes visible light to repair UV-induced cyclobutane pyrimidine dimers in DNA, highlights the biological significance of cyclobutane-related structures. Understanding these repair mechanisms can inform studies on UV damage and photoprotection strategies (Sancar, 1994).
Novel Dipolarophiles in Cycloaddition Reactions
The exploration of novel dipolarophiles and dipoles, including those related to pyrrolidine structures, in metal-catalyzed enantioselective 1,3-dipolar cycloaddition reactions, has expanded the toolbox for the synthesis of pyrrolidines with high enantioselectivity. These advancements have significant implications for the synthesis of biologically active compounds (Adrio & Carretero, 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-pyrrolidin-1-ylcyclobutan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-8-5-7(6-8)9-3-1-2-4-9;/h7-8,10H,1-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRVSAXQIKHOND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CC(C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807941-15-6 |
Source


|
| Record name | 3-(pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
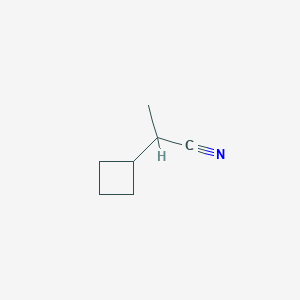
![1-(6-cyclopropylpyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2954614.png)
![3-[1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2954619.png)
![8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2954620.png)
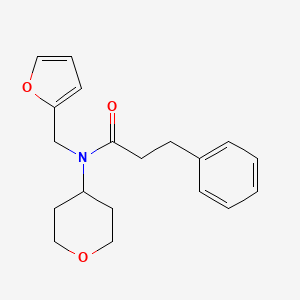
![2-Hydrazino-4-[2-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B2954622.png)
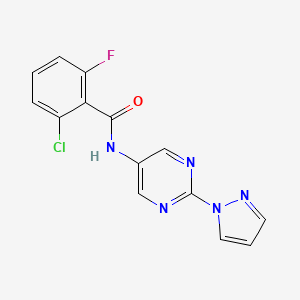
![[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-pyridin-4-ylmethanone](/img/structure/B2954625.png)
![4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-(1-pyrrolidinyl)pyridine](/img/structure/B2954626.png)
![4-(2-Methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2954627.png)

